N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide
Overview
Description
The compound “N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide” is a synthetic molecule of the benzhydryl class . Benzhydryl compounds are comprised of two benzene rings attached to a single carbon molecule . This compound contains a fluorine group bound to each benzene ring at R4 . It is also known as flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a sulphinyl group, a sulfur molecule double-bonded to an oxygen molecule, attached to the carbon of the benzhydryl group . From this sulfur group at R2, an acetamide group is bound at its free carbon through a carbonyl group to an amine group . This terminal amine group is N-substituted with a methyl chain .Scientific Research Applications
Antimicrobial Properties
Compounds containing the 1,3,4-oxadiazole moiety, including structures similar to N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide, have been extensively studied for their antimicrobial properties. A study by Parikh and Joshi (2014) found that derivatives with fluorine atoms significantly enhanced antimicrobial efficacy against various bacterial and fungal strains (Parikh & Joshi, 2014). Similarly, Gul et al. (2017) reported that certain 1,3,4-oxadiazole derivatives showed promising activity against selected microbial species (Gul et al., 2017).
Anticancer and Antiviral Properties
The 1,3,4-oxadiazole ring, a component of the compound , has been linked to potential anticancer and antiviral effects. Havrylyuk et al. (2013) demonstrated that certain 4-thiazolidinone derivatives, which are structurally related, exhibited selective inhibition of leukemia cell lines and showed high activity against certain virus strains (Havrylyuk et al., 2013). Additionally, Vinayak et al. (2014) reported the synthesis of novel 1,3,4-oxadiazole derivatives showing cytotoxicity on various cancer cell lines, highlighting the potential of these compounds in cancer research (Vinayak et al., 2014).
Role in Molecular Modeling and Drug Design
The 1,3,4-oxadiazole derivatives are also notable in the field of molecular modeling and drug design due to their structural characteristics. Jung et al. (2004) found that certain derivatives displayed high binding affinity and selectivity for human adenosine A3 receptors, highlighting their importance in the development of receptor-specific drugs (Jung et al., 2004).
Crystal Structure Analysis
The crystal structures of 1,2,4-oxadiazole derivatives, including those similar to the compound , provide insights into non-covalent interactions in their supramolecular architectures. Sharma et al. (2019) conducted a detailed analysis of crystal packing in such derivatives, offering valuable information for understanding and manipulating these compounds in various applications (Sharma et al., 2019).
Properties
IUPAC Name |
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-29-20-5-3-2-4-17(20)14-21(28)25-19-12-8-15(9-13-19)22-26-23(30-27-22)16-6-10-18(24)11-7-16/h2-13H,14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGQLFBDKWVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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